molecular formula C19H29N3O3 B1425118 N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-57-0

N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1425118
M. Wt: 347.5 g/mol
InChI Key: MMJNLKANWILPRT-UHFFFAOYSA-N
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Description

“N’-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the CAS number 1053657-57-0 . Its molecular formula is C19H29N3O3 and it has a molecular weight of 347.5 g/mol.

Scientific Research Applications

Chemical Synthesis and Applications

  • Triazine Derivatives Synthesis : Andersen, Ghattas, and Lawesson (1983) explored the synthesis of 1,2,4-triazine derivatives using a process involving thioacylation, followed by reaction with hydrazine hydrate. This methodology potentially applies to the synthesis of compounds similar to N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester (Andersen, Ghattas, & Lawesson, 1983).

  • Ligand Synthesis and Photochemical Properties : Formica et al. (2018) synthesized similar compounds exhibiting fluorescent properties and the ability to coordinate with Zn(II) ions. This showcases potential applications in fluorescent sensing and coordination chemistry (Formica, Favi, Fusi, Giorgi, Mantellini, & Micheloni, 2018).

  • Pyrrole and Pyridazine Synthesis : Rossi et al. (2007) demonstrated the synthesis of pyrrole and pyridazine derivatives from similar compounds. This indicates potential utility in synthesizing diverse heterocyclic compounds (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

  • Insecticidal Evaluation : Mao et al. (2004) synthesized derivatives with a carboxylic acid or ester substituent and evaluated their larvicidal activities. This suggests possible applications in developing insecticidal compounds (Mao, Wang, Huang, Bi, Chen, Liu, & Shang, 2004).

Synthetic Methodology and Mechanistic Insights

  • One-Pot Synthesis Techniques : Shao et al. (2006) explored one-pot synthesis techniques relevant to the production of similar compounds, offering insights into efficient synthetic methods (Shao, Wang, Huang, Xiao, Palani, Aslanian, & Shih, 2006).

  • Crystal Structure Analysis : Xia (2001) conducted crystal structure analysis of related compounds, providing valuable information for understanding the structural properties of such molecules (Xia, 2001).

  • Cytotoxic Activity : Potoročina et al. (2009) investigated the cytotoxic activity of tert-butyl ester derivatives, which may inform biomedical applications of similar compounds (Potoročina, Vorona, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2009).

  • Mechanistic Studies : Nordin et al. (2016) performed mechanistic studies by kinetic and computational approaches, offering insights into the reactions and transformations of similar compounds (Nordin, Ariffin, Daud, & Sim, 2016).

properties

IUPAC Name

tert-butyl N-[[N-cyclopentyl-C-[(4-methoxyphenyl)methyl]carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(23)22-21-17(20-15-7-5-6-8-15)13-14-9-11-16(24-4)12-10-14/h9-12,15H,5-8,13H2,1-4H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJNLKANWILPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 5
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester

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